![molecular formula C92H26F100N4S4 B1437761 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin CAS No. 956790-67-3](/img/structure/B1437761.png)
5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The core structure of a porphyrin is a large ring composed of four smaller pyrrole rings, linked together by methine bridges. This core structure can be modified with various functional groups to create different types of porphyrins1.Chemical Reactions : Porphyrins can undergo a variety of chemical reactions, including metalation, nitration, halogenation, sulfonation, and various types of coupling reactions1.
Applications De Recherche Scientifique
-
Application in Heavy Metal Ion Removal
- Field : Environmental Science
- Summary : A Co metal–organic framework assembled from a similar compound, 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, has been used for the removal of heavy metal ions .
- Methods : The ligand was synthesized via aldehyde condensation and characterized by 1H NMR, FTIR, HRMS, and UV-visible spectroscopy. The framework was prepared by the solvothermal method from the ligand and CoCl2·H2O .
- Results : The framework showed uptake capacities of 383.4 and 168 mg of Pb(II) and Cu(II) per gram of the material after 2 hours, respectively .
-
Application in Material Science
- Field : Material Science
- Summary : 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane-pillared montmorillonite by dehydration condensation reaction .
- Methods : The interlayer space of the montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES. The covalent bonding between APTES-pillared montmorillonite and the porphyrin molecules was verified by FT-IR .
- Results : UV-Vis absorption spectra displayed that the Soret band of the porphyrin molecules in the composites had a red-shift with 17 nm compared with that of the monomers, revealing that the molecules assembled into J-aggregates .
-
Application in Biomedicine
- Field : Biomedicine
- Summary : The APTES-pillared MMT modified with porphyrin has a potential application in biomedicine .
- Methods : 5,10,15,20-tetrakis (4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction .
- Results : The Soret band of H2TCPP molecules in H2TCPP/APTES/MMT composites had a red-shift with 17 nm compared with that of the monomers, revealing that H2TCPP molecules assembled into J-aggregates .
-
Application in Vitamin Detection
-
Application in Catalysis
- Field : Chemistry
- Summary : A layered two-dimensional (2D) covalent organic framework (COF) was synthesized through the condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and linear 2,5-dihydroxyterephthalaldehyde (Dha) and 1,4-phthalaldehyde (PA) building blocks .
- Results : The bimetallic Pd(II)/Cu(II)@TADP COF showed high catalytic activity in one-pot coupling/oxidation cascade reaction in water .
-
Application in Radiolabeling
Safety And Hazards
Like all chemicals, porphyrins should be handled with care. They are typically not particularly hazardous, but some porphyrins are photosensitizers, meaning they can cause damage to skin or eyes upon exposure to light1.
Orientations Futures
The study of porphyrins is a very active area of research, with potential applications in many fields, including medicine, materials science, and energy. Future research will likely focus on developing new porphyrin-based materials and exploring their properties1.
Please note that this information is general to porphyrins and may not apply to the specific compound you mentioned. For more accurate information, further research or consultation with a subject matter expert may be necessary.
Propriétés
IUPAC Name |
5,10,15,20-tetrakis[2,3,5,6-tetrafluoro-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)phenyl]-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H26F100N4S4/c93-33-29(34(94)42(102)49(41(33)101)197-13-9-53(109,110)57(117,118)61(125,126)65(133,134)69(141,142)73(149,150)77(157,158)81(165,166)85(173,174)89(181,182)183)25-17-1-2-18(193-17)26(30-35(95)43(103)50(44(104)36(30)96)198-14-10-54(111,112)58(119,120)62(127,128)66(135,136)70(143,144)74(151,152)78(159,160)82(167,168)86(175,176)90(184,185)186)20-5-6-22(195-20)28(32-39(99)47(107)52(48(108)40(32)100)200-16-12-56(115,116)60(123,124)64(131,132)68(139,140)72(147,148)76(155,156)80(163,164)84(171,172)88(179,180)92(190,191)192)24-8-7-23(196-24)27(21-4-3-19(25)194-21)31-37(97)45(105)51(46(106)38(31)98)199-15-11-55(113,114)59(121,122)63(129,130)67(137,138)71(145,146)75(153,154)79(161,162)83(169,170)87(177,178)91(187,188)189/h1-8,193,196H,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOUNOJFJEOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C7=C(C(=C(C(=C7F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C8=C(C(=C(C(=C8F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H26F100N4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896291 |
Source


|
| Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3215.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
CAS RN |
956790-67-3 |
Source


|
| Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
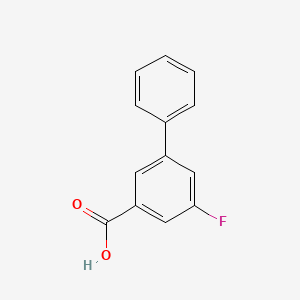
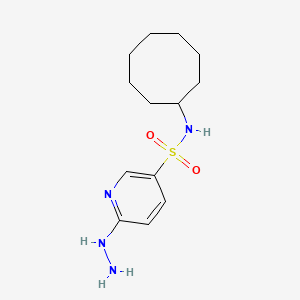
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
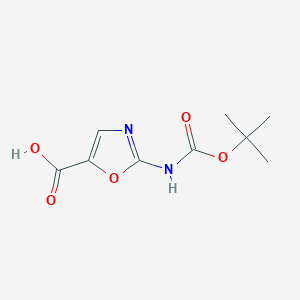
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)
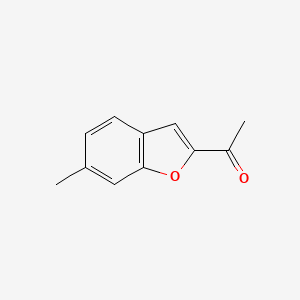
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
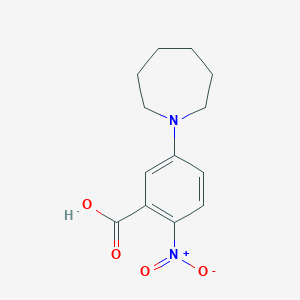
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
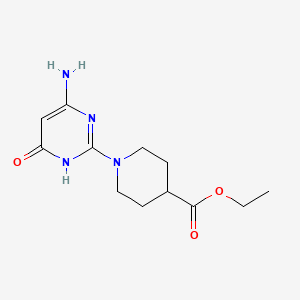
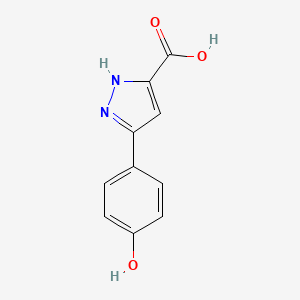
![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)